methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Description
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a polyfunctionalized pyran derivative characterized by a 4H-pyran core substituted with amino, cyano, methyl, phenyl, and ester groups. Its synthesis typically involves a three-component reaction of aldehydes, malononitrile, and active methylene compounds under basic or catalytic conditions . The compound exhibits a planar pyran ring stabilized by intramolecular hydrogen bonds (N–H⋯O/N) .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-9-12(15(18)19-2)13(10-6-4-3-5-7-10)11(8-16)14(17)20-9/h3-7,13H,17H2,1-2H3 |
InChI Key |
BJGQOFUXLKQLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method employs a one-pot MCR under microwave irradiation, utilizing ethyl acetoacetate (or methyl acetoacetate), benzaldehyde, and malononitrile in the presence of a decaniobate catalyst (H₃Nb₁₀O₂₈). Substituting ethyl acetoacetate with methyl acetoacetate directly yields the methyl ester variant. The solvent-free conditions and microwave heating (80°C, 1 hour) achieve 100% yield , attributed to enhanced reaction kinetics and reduced side reactions.
Procedural Details
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Catalyst Preparation : Decaniobate is pre-suspended in methanol and dried.
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Reaction Setup : Equimolar reactants (1 mmol each) and catalyst (100 mg) are mixed in a microwave tube.
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Microwave Irradiation : Heated at 80°C for 1 hour using a Monowave 400 reactor.
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Workup : The catalyst is filtered, and the product recrystallized from ethanol.
Advantages and Limitations
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Advantages :
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Solvent-free conditions align with green chemistry principles.
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Ultra-short reaction time and quantitative yield.
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Limitations :
Room-Temperature Catalytic Synthesis Using CsOH-Al₂O₃
Heterogeneous Catalysis Approach
A patent by Ramana (2014) describes a mild, efficient protocol using cesium hydroxide-supported alumina (CsOH-Al₂O₃) in alcohol solvents at room temperature. This method substitutes β-dicarbonyl compounds (e.g., isopropyl acetoacetate) with methyl acetoacetate to yield the methyl ester derivative.
Synthetic Procedure
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Catalyst Preparation : CsOH (1.0 g) and Al₂O₃ (2.0 g) are stirred in methanol, dried, and powdered.
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Reaction Setup : Benzaldehyde (1 mmol), malononitrile (1 mmol), methyl acetoacetate (1 mmol), and CsOH-Al₂O₃ (100 mg) in ethanol.
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Stirring : Maintained at room temperature for 2–4 hours.
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Isolation : Filtered, evaporated, and recrystallized from ethanol (Yield: 82–88%).
Characterization Data
Benefits Over Conventional Methods
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Ambient temperature reduces energy consumption.
Conventional Thermal Synthesis with Piperidine
Classical Base-Catalyzed Method
A thermal approach involves refluxing equimolar reactants in ethanol with piperidine as a base catalyst. For the methyl ester, methyl acetoacetate replaces allyl or ethyl acetoacetate.
Stepwise Execution
Analytical Insights
Comparative Analysis of Methodologies
Key Findings
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Microwave Synthesis excels in yield and speed but demands specialized infrastructure.
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CsOH-Al₂O₃ Catalysis offers an eco-friendly, room-temperature alternative with excellent catalyst reuse.
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Thermal Methods remain viable for small-scale synthesis without advanced equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyran derivatives.
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Ester Group: Methyl esters (e.g., target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., ). Ethyl esters may enhance solubility in non-polar solvents due to increased lipophilicity.
- Halogenated analogs (e.g., 2-chlorophenyl in ) may enhance electronic effects, altering reactivity in subsequent reactions.
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : The pyran ring in the target compound and its ethyl analog (e.g., ) are nearly planar (RMSD ~0.059 Å), stabilized by N–H⋯O/N interactions. Substitution with larger groups (e.g., 4-ethylphenyl in ) disrupts planarity, altering crystal packing .
- Melting Points : The target compound melts at 175°C , higher than many ethyl esters (e.g., 4-methylphenyl analog in ), likely due to stronger intermolecular hydrogen bonds in the methyl ester.
Biological Activity
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a member of the pyran family, known for its diverse biological activities. This compound exhibits potential pharmacological properties, including antitumor, antimicrobial, and DNA-binding capabilities. The following sections delve into its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This results in the formation of the desired pyran derivative with high yields and purity .
Antitumor Properties
Research indicates that compounds within the pyran class can exhibit significant antitumor activity. For instance, studies have shown that methyl 6-amino-5-cyano derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways often involve modulation of signaling cascades related to cell survival and apoptosis .
Antimicrobial Activity
Methyl 6-amino-5-cyano derivatives have also been evaluated for their antimicrobial properties. These compounds demonstrate effectiveness against a range of bacteria and fungi, potentially due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways .
DNA Binding Studies
One of the most intriguing aspects of this compound is its interaction with DNA. Binding studies reveal that methyl 6-amino-5-cyano derivatives act as minor groove binders rather than intercalators. The binding constants () for these interactions range from to , indicating a strong affinity for calf thymus DNA (ctDNA). Such interactions suggest potential applications in drug design, particularly for targeting DNA in cancer therapies .
Study on Antitumor Activity
A study published in Scientific Reports investigated the antitumor effects of methyl 6-amino-5-cyano derivatives on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study on DNA Interaction
In another study focused on DNA interactions, fluorescence quenching experiments were conducted to assess how these compounds bind to ctDNA. Results showed that methyl 6-amino-5-cyano derivatives effectively displace minor groove binders like Hoechst 33342 from ctDNA, confirming their preference for minor groove binding .
Comparative Analysis with Similar Compounds
The biological activity of methyl 6-amino-5-cyano derivatives can be compared with other similar compounds in terms of structure and function:
| Compound | Antitumor Activity | DNA Binding | Antimicrobial Activity |
|---|---|---|---|
| Methyl 6-amino-5-cyano derivative | High | Minor groove binder | Moderate |
| Methyl 4-aminobenzoate | Moderate | Intercalator | Low |
| 4-(Methoxycarbonyl)phenylamine | Low | None | Moderate |
Q & A
Q. Advanced
- SC-XRD : Direct methods in SHELXS-97 assign H-atom positions (R < 0.05) .
- Charge density analysis : Topological parameters (e.g., ρ(r) = 0.35 e/Å at bond critical points) confirm N–H⋯N interactions .
- Molecular dynamics (MD) : Simulations at 298 K validate thermal motion parameters (B < 5 Å) .
How do solvent and catalyst choices impact green synthesis protocols for this compound?
Q. Basic
- Solvent-free conditions : FeO/BN reduces E-factor by 60% compared to ionic liquid-mediated routes .
- Water as solvent : Achieves 85% yield but requires post-reaction extraction .
- Catalyst recyclability : FeO/BN retains >90% activity after five cycles .
What strategies optimize reaction scale-up without compromising enantiomeric purity?
Q. Advanced
- Continuous flow systems : Maintain 90% yield at 100 g scale with residence time < 10 minutes .
- Chiral HPLC : Resolves enantiomers (ee > 99%) using amylose-based columns .
- Crystallization control : Seeding with Polymorph I suppresses undesired forms during cooling .
How are spectroscopic and crystallographic data integrated to resolve tautomeric equilibria?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
